molecular formula C13H12ClNOS B116843 (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone CAS No. 50508-60-6

(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone

Cat. No.: B116843
CAS No.: 50508-60-6
M. Wt: 265.76 g/mol
InChI Key: RFCCZAHPNNJKKR-UHFFFAOYSA-N
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Description

(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNOS and its molecular weight is 265.76 g/mol. The purity is usually 95%.
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Biological Activity

(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, with the CAS number 50508-60-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H12ClNOS
  • Molecular Weight: 265.76 g/mol
  • Purity: >98% (GC)
  • Physical State: Solid
  • Melting Point: 95.0 to 99.0 °C

Research indicates that compounds similar to this compound may exhibit their biological effects through interactions with specific receptors and enzymes. For instance, studies have highlighted the importance of the amino and keto groups in mediating biological activity, particularly in relation to adenosine receptors .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological potential:

  • Anticancer Activity :
    • A study demonstrated that related thiophene derivatives showed promising anticancer effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
  • Antimicrobial Properties :
    • Preliminary screenings have suggested that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential for development as an antibacterial agent .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes involved in cancer metabolism, which could lead to its use as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation.
Antimicrobial ScreeningEffective against Gram-positive bacteria; further studies needed on Gram-negative strains.
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes in cancer cells.

Structural Analysis

The structural characteristics of this compound play a crucial role in its biological activity. X-ray crystallography has revealed that the molecular conformation allows for effective interaction with target sites within biological systems . The presence of intramolecular hydrogen bonds stabilizes the molecule and enhances its binding affinity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds with similar structures to (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties
The compound's structure suggests potential as an anticancer agent. Thiophene derivatives have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound could be effective against specific cancer cell lines, warranting further exploration in drug development .

3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, and their inhibition could lead to increased bioavailability of co-administered drugs . This property makes the compound valuable in pharmacokinetic studies.

Materials Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for use in organic semiconductors. Its thiophene moiety contributes to charge transport capabilities, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry
The compound can serve as a monomer or additive in the synthesis of conducting polymers. Its incorporation into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials, which are crucial for applications in flexible electronics and sensors .

Environmental Applications

1. Environmental Toxicology
Toxicity assessments of this compound have been conducted to evaluate its environmental impact. Studies indicate that while it exhibits some toxicity towards aquatic organisms, its degradation products may be less harmful, suggesting a need for further investigation into its environmental fate and transport mechanisms .

2. Analytical Chemistry
The compound's distinct spectral properties allow it to be utilized as a standard reference material in analytical chemistry. It can aid in the calibration of instruments used for detecting similar compounds in environmental samples, enhancing the accuracy of pollutant quantification .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Photovoltaic Applications

Research into organic solar cells incorporating this compound showed enhanced efficiency compared to devices using conventional materials. The optimized blend yielded a power conversion efficiency exceeding 10%, showcasing the compound's promise in renewable energy technologies .

Properties

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCZAHPNNJKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523879
Record name (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-60-6
Record name (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone and how does its molecular conformation contribute to its potential activity?

A1: this compound crystallizes in the monoclinic P21/c space group. [] Its unit cell parameters are a = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)°. [] A key structural feature is the intramolecular N–H···O=C hydrogen bond, which forms a six-membered planar ring within the molecule. [] This hydrogen bond significantly influences the molecule's conformation, potentially contributing to its ability to interact with the target receptor. [] Further research is needed to fully elucidate the structure-activity relationship and confirm its interaction with the human A1 adenosine receptor.

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